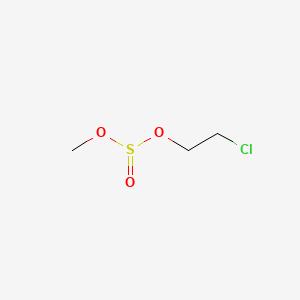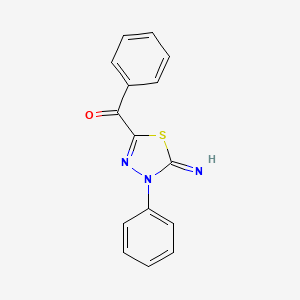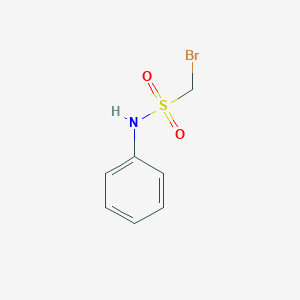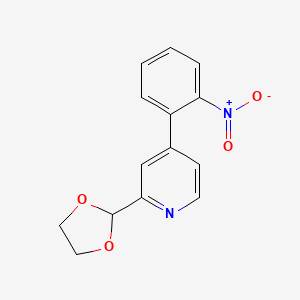
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse chemical properties and wide range of applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, dioxolane, and nitrobenzene. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-aminophenyl)-
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-hydroxyphenyl)-
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-methylphenyl)-
Uniqueness
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- is unique due to its specific functional groups and structural features, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
55218-80-9 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)pyridine |
InChI |
InChI=1S/C14H12N2O4/c17-16(18)13-4-2-1-3-11(13)10-5-6-15-12(9-10)14-19-7-8-20-14/h1-6,9,14H,7-8H2 |
Clave InChI |
DCIAAJXUJCEJRJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=NC=CC(=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


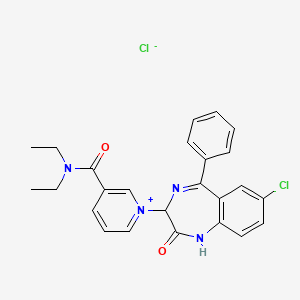
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)
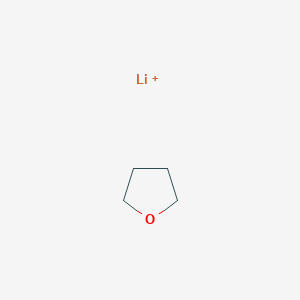
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)

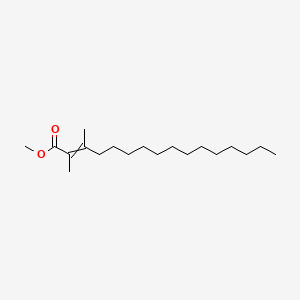
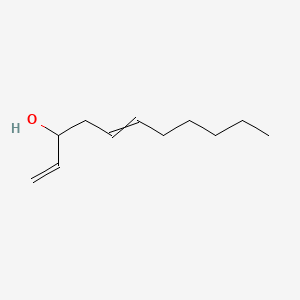
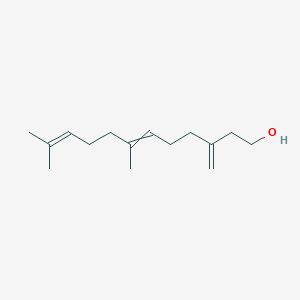
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
